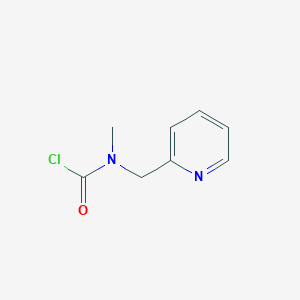

![molecular formula C17H23ClN2O3 B1407125 Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride CAS No. 1440535-74-9](/img/structure/B1407125.png)

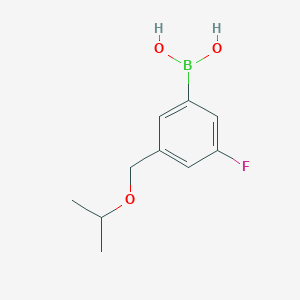

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction mechanism presumably includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group to give the intermediate .Molecular Structure Analysis

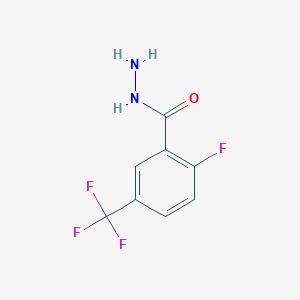

The molecular structure of this compound is complex, with a piperidine ring attached to a methoxyphenyl group through a cyano-methyl bridge, and an ethyl carboxylate group attached to the piperidine ring.Chemical Reactions Analysis

This compound, like other cyanoacetohydrazides, can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Scientific Research Applications

Microwave-Assisted Amidation Techniques

Research by Milosevic et al. (2015) on microwave-assisted treatment for the direct amidation of related compounds demonstrates the utility of microwave-assisted synthetic techniques in improving the yields of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate derivatives, suggesting similar applications for the compound could be beneficial for efficient synthesis processes Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate.

Multicomponent Synthesis Approaches

Liu et al. (2013) detail a multicomponent synthetic protocol for the preparation of highly functionalised piperidines, which could inform methodologies for synthesizing and modifying Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride to generate pharmacologically significant compounds One-Pot Multicomponent Synthesis of Highly Functionalised Piperidines from Aromatic Aldehydes, Cyanoacetates, Nitromethane and Ammonium Acetate.

Antimicrobial Activity Studies

Faty et al. (2010) explored the synthesis of new substituted spiro derivatives with potential biological activities. Their study indicates that compounds synthesized from related structures exhibit antibacterial and antifungal activities, suggesting that derivatives of this compound might also possess valuable antimicrobial properties An Efficient Synthesis of New Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives with Biological Activities.

Synthesis and Structural Analysis

Research on the synthesis of related compounds often involves the exploration of crystal structures to understand the molecular configurations better. For example, Mambourg et al. (2021) studied the crystal structures of alanylpiperidine analogues, which can provide insights into how structural analyses can be applied to this compound to elucidate its properties and potential applications Crystal structures of two alanylpiperidine analogues.

Properties

IUPAC Name |

ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3.ClH/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13;/h4-7,14,16H,3,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYUEUFNFCPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-74-9 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[cyano(4-methoxyphenyl)methyl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

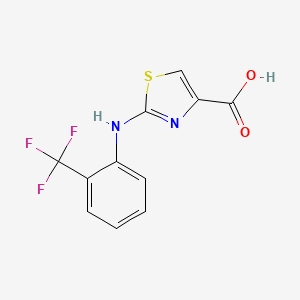

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)

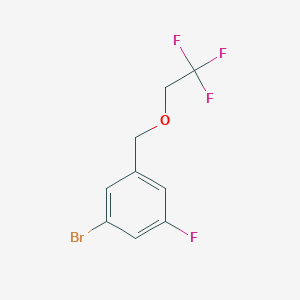

![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)